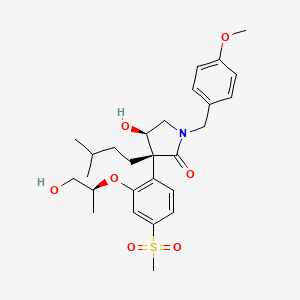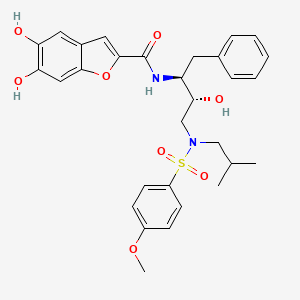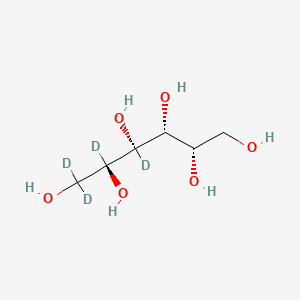
D-Sorbitol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d4: is a deuterium-labeled form of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves replacing some of the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-d4 can be synthesized through the reduction of glucose using deuterium-labeled reducing agents. The reaction typically involves the use of deuterium gas (D2) or deuterium-labeled sodium borohydride (NaBD4) as the reducing agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the sorbitol molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields of the deuterium-labeled product .
化学反応の分析
Types of Reactions: D-Sorbitol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions involving this compound often use deuterium-labeled reducing agents such as NaBD4.
Substitution: Substitution reactions can be performed using various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield deuterium-labeled aldehydes or ketones, while reduction reactions typically produce deuterium-labeled alcohols .
科学的研究の応用
Chemistry: D-Sorbitol-d4 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. Its deuterium labeling allows researchers to track the movement and transformation of the compound within biological systems .
Biology: In biological research, this compound is used to study the effects of deuterium on cellular processes. It is also employed in studies of enzyme kinetics and protein-ligand interactions, where its unique properties provide valuable insights into the mechanisms of these processes .
Medicine: this compound is used in medical research to explore the pharmacokinetics and pharmacodynamics of drugs. Its deuterium labeling allows for precise tracking of drug metabolism and distribution within the body, aiding in the development of more effective and targeted therapies .
Industry: In industrial applications, this compound is used as a stabilizing excipient and isotonicity agent in pharmaceutical formulations. Its unique properties make it suitable for use in various products, including sweeteners, humectants, and thickeners .
作用機序
D-Sorbitol-d4 exerts its effects through its interaction with various molecular targets and pathways. In metabolic studies, it acts as a substrate for enzymes involved in glucose metabolism, allowing researchers to track the movement and transformation of the compound within biological systems. The deuterium labeling provides a unique advantage by allowing for precise tracking and quantification of the compound .
類似化合物との比較
D-Mannitol: Another six-carbon sugar alcohol, D-Mannitol differs from D-Sorbitol in the orientation of the hydroxyl group on carbon 2.
D-Xylitol: A five-carbon sugar alcohol, D-Xylitol is used as a sugar substitute and has applications in food and pharmaceutical industries.
Uniqueness of D-Sorbitol-d4: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and quantification of the compound in metabolic studies, making it a valuable tool for researchers .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-1,1,2,3-tetradeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,3D,5D |
InChIキー |
FBPFZTCFMRRESA-ASHSYJKHSA-N |
異性体SMILES |
[2H][C@]([C@@H]([C@H](CO)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


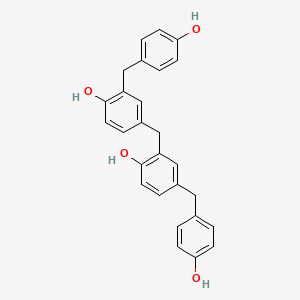
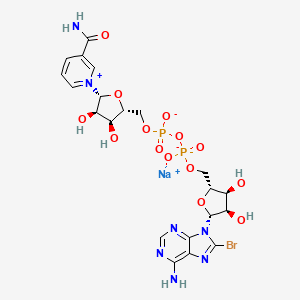

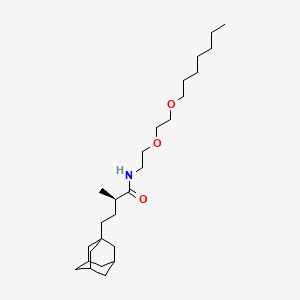
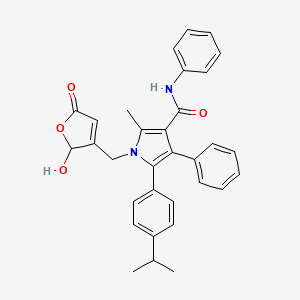
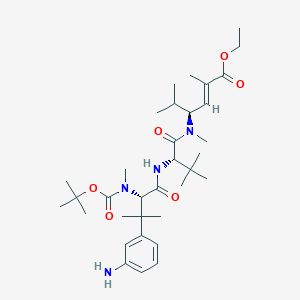
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

